5-Fluoro-2-(methylsulphonyl)acetophenone
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Overview
Description
5-Fluoro-2-(methylsulphonyl)acetophenone: is an organic compound with the molecular formula C9H9FO3S It is characterized by the presence of a fluorine atom at the 5-position and a methylsulphonyl group at the 2-position of the acetophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(methylsulphonyl)acetophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoroacetophenone and methylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution of the methylsulfonyl group onto the acetophenone ring.
Procedure: The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Automated Purification: Implementing automated purification techniques, such as continuous flow chromatography, to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(methylsulphonyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetophenone derivatives, depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(methylsulphonyl)acetophenone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its properties in the development of advanced materials.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(methylsulphonyl)acetophenone involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, depending on its application.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects. For example, in medicinal chemistry, it may inhibit enzymes involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroacetophenone: Lacks the methylsulphonyl group, making it less versatile in certain reactions.
2-(Methylsulphonyl)acetophenone: Lacks the fluorine atom, affecting its reactivity and applications.
4-Fluoro-2-(methylsulphonyl)acetophenone: The fluorine atom is at a different position, altering its chemical properties.
Properties
IUPAC Name |
1-(5-fluoro-2-methylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)8-5-7(10)3-4-9(8)14(2,12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUVQLIKWXVFMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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